molecular formula C15H16N4O3 B2560703 1'-(2-Azidoacetyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one CAS No. 956449-98-2

1'-(2-Azidoacetyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one

Cat. No. B2560703
CAS RN: 956449-98-2
M. Wt: 300.318
InChI Key: LHGFQSHCZRMFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Azidoacetyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one, also known as ABPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ABPP is a spirocyclic lactone that contains an azido group, which makes it a useful tool for studying biological systems.

Scientific Research Applications

Sigma Receptor Ligands

1'-(2-Azidoacetyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one and its derivatives have been explored as potent and selective sigma receptor ligands. These compounds have shown high affinity and selectivity for sigma receptors, which are significant in various physiological and pathophysiological processes, including neuroprotection and cancer. Specifically, the spiropiperidine derivatives have demonstrated high affinity for sigma-1 receptors over sigma-2 receptors, indicating their potential in targeted therapies (Maier & Wünsch, 2002), (Maier & Wünsch, 2002).

Antidepressant Potential

Derivatives of this compound have been studied for their potential as antidepressants. Some compounds in this category exhibited significant antidepressant-like activity, highlighting their potential therapeutic advantage in psychotropic medication with low anticholinergic potential compared to classic tricyclic antidepressants (Ong et al., 1981).

Histamine-3 Receptor Antagonists

Novel classes of these derivatives have been developed with high affinity for the human and rat histamine-3 receptors (H3Rs). These compounds, particularly spirobenzopyran piperidine ether analogs, have demonstrated not only excellent H3R affinity and selectivity against histamine receptor subtypes but also stability in liver microsomes, indicating their potential in therapeutic applications related to the histamine system (Dandu et al., 2012).

c-Met/ALK Inhibitors

A series of aminopyridyl/pyrazinyl-substituted derivatives of this compound have been synthesized and tested as c-Met/ALK dual inhibitors. These compounds have shown efficacy in various pharmacological and antitumor assays, suggesting their utility in cancer therapy (Li et al., 2013).

properties

IUPAC Name

1'-(2-azidoacetyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c16-18-17-10-14(21)19-7-5-15(6-8-19)9-12(20)11-3-1-2-4-13(11)22-15/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGFQSHCZRMFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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